A Technical Guide to 2-Hydrazinoquinoline: Properties, Synthesis, and Applications in Drug Discovery and Metabolomics
A Technical Guide to 2-Hydrazinoquinoline: Properties, Synthesis, and Applications in Drug Discovery and Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydrazinoquinoline, a versatile heterocyclic compound, serves as a crucial building block and analytical reagent in various scientific domains. This technical guide provides an in-depth overview of its chemical properties, synthesis, and significant applications, with a particular focus on its utility in medicinal chemistry and as a derivatization agent for sensitive metabolomic analysis. Detailed experimental protocols and workflow visualizations are presented to facilitate its practical implementation in a laboratory setting.
Chemical Identity and Properties
2-Hydrazinoquinoline, also known as 2-quinolylhydrazine, is an aromatic hydrazine (B178648) derivative of the quinoline (B57606) scaffold.[1] Its unique chemical structure, featuring a reactive hydrazine group attached to the quinoline ring, underpins its broad utility in chemical synthesis and analysis.[1]
Table 1: Physicochemical Properties of 2-Hydrazinoquinoline
| Property | Value | Reference |
| CAS Number | 15793-77-8 | [1][2][3] |
| Molecular Formula | C₉H₉N₃ | [1][2] |
| Molecular Weight | 159.19 g/mol | [1][3] |
| IUPAC Name | 2-hydrazinylquinoline | [2][3] |
| Synonyms | 2-Quinolylhydrazine, quinolin-2-ylhydrazine | [1][4] |
| Appearance | Light yellow to brown crystalline powder | [1] |
| Melting Point | 140 - 145 °C | [1] |
| Solubility | Soluble in methanol | [3] |
| SMILES | NNC1=CC=C2C=CC=CC2=N1 | [2][3] |
| InChI Key | QMVCLSHKMIGEFN-UHFFFAOYSA-N | [2][3] |
Synthesis of 2-Hydrazinoquinoline
A common and effective method for the synthesis of 2-hydrazinoquinoline involves the nucleophilic substitution of a halogenated quinoline precursor with hydrazine hydrate.
Experimental Protocol: Synthesis from 2-Chloroquinoline (B121035)
This protocol is based on the reaction of 2-chloroquinoline with hydrazine hydrate.
Materials:
-
2-Chloroquinoline
-
Hydrazine hydrate
-
Acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloroquinoline (1 equivalent) and an excess of hydrazine hydrate.
-
Add ethanol as a solvent to the reaction mixture.
-
Add acetic acid to the mixture and reflux for approximately 3 hours with constant stirring.[5]
-
After the reflux period, cool the reaction mixture in a water bath to facilitate the precipitation of the product.
-
Collect the precipitated crystals by filtration.
-
To purify the product, recrystallize the crude solid from a suitable solvent such as methyl ethyl ketone.[5]
-
The resulting product should be yellow crystals with a melting point in the range of 180-183°C (Note: this melting point from the source appears higher than the generally reported range and may refer to a derivative; the melting point for 2-hydrazinoquinoline is typically 140-145°C).[1][5]
Applications in Research and Development
2-Hydrazinoquinoline is a valuable compound with diverse applications in several fields of chemical and pharmaceutical sciences.
Table 2: Key Applications of 2-Hydrazinoquinoline
| Field | Application | Description | Reference |
| Medicinal Chemistry | Synthesis of bioactive molecules | Serves as a key intermediate in the synthesis of novel pharmaceutical compounds targeting various diseases. | [1] |
| Analytical Chemistry | Derivatization agent for LC-MS | Reacts with carboxylic acids, aldehydes, and ketones to form stable hydrazones and hydrazides, enhancing their chromatographic performance and mass spectrometric detection in metabolomics studies.[3][6][7][8][9][10][11][12] | |
| Material Science | Synthesis of novel polymers and materials | Contributes to the development of advanced coatings and composites with enhanced properties. | [1] |
| Agrochemicals | Development of pesticides and herbicides | Used in the synthesis of potential agrochemicals for crop protection. | [1][3] |
Derivatization Agent for LC-MS-Based Metabolomics
A significant application of 2-hydrazinoquinoline is its use as a derivatization agent for the analysis of small molecule metabolites, such as short-chain carboxylic acids, aldehydes, and ketones, by liquid chromatography-mass spectrometry (LC-MS).[7][11] These classes of compounds are often challenging to analyze directly due to their high polarity, low volatility, and poor ionization efficiency. Chemical derivatization with 2-hydrazinoquinoline addresses these challenges by forming more stable and readily detectable derivatives.[9]
Reaction Mechanism
2-Hydrazinoquinoline reacts with carbonyl compounds (aldehydes and ketones) to form stable hydrazones.[13][7] For carboxylic acids, a two-step activation process is required prior to the reaction with 2-hydrazinoquinoline to form a hydrazide.[13][7]
Caption: Derivatization workflow of 2-Hydrazinoquinoline with carbonyls and carboxylic acids.
Experimental Protocol: Derivatization of Metabolites in Biological Samples
This protocol provides a general procedure for the derivatization of carboxylic acids, aldehydes, and ketones in biological samples for LC-MS analysis.
Materials and Reagents:
-
Biological sample (e.g., urine, serum, tissue extract)
-
2-Hydrazinoquinoline (HQ)
-
Triphenylphosphine (TPP)
-
2,2'-Dipyridyl disulfide (DPDS)
-
Acetonitrile
-
Water
-
Formic acid
Sample Preparation:
-
Urine: Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to remove particulates. Use the supernatant.[9]
-
Serum/Plasma: Precipitate proteins by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge at high speed for 10 minutes at 4°C. Collect the supernatant.[9]
-
Tissue: Homogenize the tissue in a suitable solvent mixture (e.g., acetonitrile/water). Centrifuge to remove cellular debris and collect the supernatant.[9]
Derivatization Procedure:
-
Prepare a stock solution of 2-Hydrazinoquinoline (HQ) in acetonitrile.
-
For the derivatization of both carboxylic acids and carbonyl compounds, prepare a reagent mixture containing HQ, TPP, and DPDS in acetonitrile.
-
In a microcentrifuge tube, mix a small volume of the prepared biological sample (e.g., 5 µL) with a larger volume of the derivatization reagent mixture (e.g., 100 µL).[9]
-
Incubate the reaction mixture. Optimal conditions may vary, but incubation at 60°C for 60 minutes has been shown to be effective.[14]
-
After incubation, centrifuge the sample to pellet any precipitate.
-
The supernatant is now ready for LC-MS analysis.
LC-MS Analysis Parameters (General Starting Point):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[9]
-
Mobile Phase A: Water with 0.1% formic acid[9]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[9]
-
Flow Rate: 0.3 mL/min[9]
-
Injection Volume: 5 µL[9]
-
Column Temperature: 40°C[9]
-
Ionization Mode: Positive electrospray ionization (ESI)[6]
Caption: General experimental workflow for metabolite derivatization using 2-Hydrazinoquinoline.
Conclusion
2-Hydrazinoquinoline is a compound of significant interest to researchers in drug development and analytical sciences. Its straightforward synthesis and the reactivity of its hydrazine moiety make it a valuable precursor for creating diverse chemical libraries. Furthermore, its role as a highly effective derivatization agent for LC-MS analysis of key metabolites provides a robust tool for advancing our understanding of biological systems and disease states. The protocols and data presented in this guide offer a comprehensive resource for the effective utilization of 2-hydrazinoquinoline in a research setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Hydrazinoquinoline, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. 2-Hydrazinoquinoline, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Quinoline, 2-hydrazinyl- | C9H9N3 | CID 85111 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. conservancy.umn.edu [conservancy.umn.edu]
- 9. benchchem.com [benchchem.com]
- 10. [PDF] 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis | Semantic Scholar [semanticscholar.org]
- 11. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis [agris.fao.org]
- 13. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
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